

An In-depth Technical Guide to 1-Bromo-2-(2-ethoxyethoxy)ethane

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Compound of Interest

Compound Name:	1-Bromo-2-(2-ethoxyethoxy)ethane
CAS No.:	54550-36-6
Cat. No.:	B1588662

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Executive Summary

This guide provides a comprehensive technical overview of **1-Bromo-2-(2-ethoxyethoxy)ethane**, CAS number 54550-36-6. This bifunctional molecule is a valuable reagent in modern organic synthesis, particularly for researchers in drug discovery and materials science. Its structure, featuring a reactive alkyl bromide and a flexible, hydrophilic diether chain, makes it an ideal building block for introducing short polyethylene glycol (PEG)-like spacers. This modification can significantly enhance the aqueous solubility, pharmacokinetic properties, and overall biological performance of target molecules. This document details the compound's physicochemical properties, a representative synthetic protocol, key applications, spectroscopic characterization, and critical safety and handling procedures.

Section 1: Chemical Identity and Physicochemical Properties

1-Bromo-2-(2-ethoxyethoxy)ethane is a colorless to pale yellow liquid. Its identity is defined by the structure and properties summarized below. The combination of a terminal bromine atom—a versatile leaving group—and a diether chain imparts a unique blend of reactivity and hydrophilicity.

Property	Value	Source
CAS Number	54550-36-6	[1]
Molecular Formula	C ₆ H ₁₃ BrO ₂	[1][2]
Molecular Weight	197.07 g/mol	[1][2]
IUPAC Name	1-(2-Bromoethoxy)-2-ethoxyethane	[1]
Synonyms	2-(2-Ethoxyethoxy)ethyl bromide	[3]
Boiling Point	86-88 °C at 12 mmHg	[3]
Density	1.299 g/cm ³	[3]

Section 2: Synthesis and Mechanistic Insights

The synthesis of **1-Bromo-2-(2-ethoxyethoxy)ethane** is typically achieved via the bromination of 2-(2-ethoxyethoxy)ethanol. A common and effective method involves the use of phosphorus tribromide (PBr₃), a classic reagent for converting primary alcohols to alkyl bromides.

Causality of Experimental Choices:

- **Reagent:** PBr₃ is selected for its high efficiency in converting primary alcohols with minimal rearrangement side products. The reaction proceeds via an SN₂ mechanism.
- **Solvent:** The reaction is often run neat or in a non-protic, high-boiling solvent like diethyl ether to avoid competitive reactions with the solvent.
- **Temperature Control:** The initial addition of PBr₃ is performed at a low temperature (e.g., in an ice bath) to control the exothermic reaction. Subsequent heating is required to drive the reaction to completion.

- **Workup:** An aqueous workup with a mild base (e.g., NaHCO_3) is crucial to neutralize any remaining acidic species (PBr_3 , HBr , phosphorous acid byproducts) and to remove water-soluble impurities.

Detailed Laboratory Protocol:

- **Setup:** A round-bottomed flask is charged with 2-(2-ethoxyethoxy)ethanol and equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere.
- **Reagent Addition:** The flask is cooled in an ice bath. Phosphorus tribromide (0.5 equivalents) is added dropwise via the addition funnel over 15-20 minutes, ensuring the internal temperature remains low.
- **Reaction:** After addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- **Completion:** The mixture is then heated to 80-90 °C for 1-2 hours to ensure the reaction goes to completion.
- **Quenching:** The cooled reaction mixture is carefully poured onto an ice/water slurry.
- **Neutralization & Extraction:** The aqueous mixture is neutralized with a 10% sodium bicarbonate solution. The product is then extracted three times with diethyl ether.
- **Drying and Concentration:** The combined organic layers are dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Workflow Visualization:

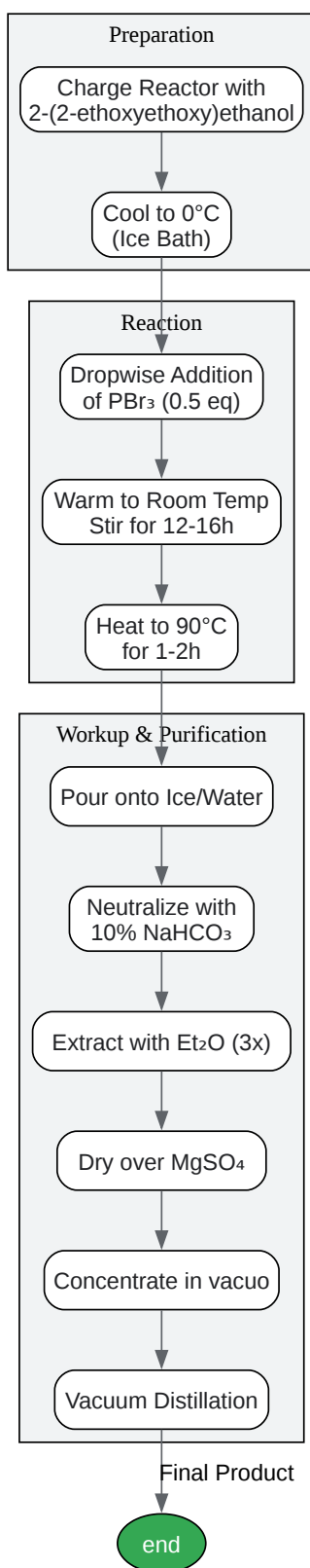


Figure 1. Synthetic workflow for 1-Bromo-2-(2-ethoxyethoxy)ethane.

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Figure 1. Synthetic workflow for **1-Bromo-2-(2-ethoxyethoxy)ethane**.

Section 3: Core Applications in Organic Synthesis and Drug Discovery

The primary utility of **1-Bromo-2-(2-ethoxyethoxy)ethane** lies in its function as an alkylating agent.^{[4][5]} The terminal bromine serves as an excellent leaving group in nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of the hydrophilic –CH₂CH₂OCH₂CH₂OCH₂CH₃ moiety to a variety of substrates.

Key Applications:

- **PEGylation and Linker Chemistry:** In pharmaceutical and biotechnology research, modifying molecules with short PEG chains (a process known as "PEGylation") can improve solubility, reduce aggregation, and enhance pharmacokinetic profiles.^[6] This compound serves as a discrete, short PEG linker, valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
- **Intermediate for Complex Syntheses:** It is a key building block for preparing more complex molecules in the pharmaceutical and agrochemical industries.^{[4][7]}
- **Modification of Material Surfaces:** The ethoxyethoxyethyl group can be attached to surfaces to modify their hydrophilicity and reduce non-specific protein binding.

Illustrative Reaction: N-Alkylation

A common application is the alkylation of a primary amine to form a secondary amine, introducing the hydrophilic tail.

Figure 2. General SN2 reaction with an amine nucleophile.

Section 4: Spectroscopic Characterization and Analytical Protocols

Confirming the identity and purity of **1-Bromo-2-(2-ethoxyethoxy)ethane** is essential. Spectroscopic data provides a definitive fingerprint of the molecule.^[1]

- **¹H NMR (Proton NMR):** The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the four methylene groups (-CH₂-) in the diether

chain, each with a distinct chemical shift and coupling pattern.

- ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule.
- Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry is an excellent method for assessing purity and confirming the molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.[1]
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-O ether stretching bands around 1100 cm⁻¹ and C-H stretching bands around 2850-3000 cm⁻¹. [1]

Section 5: Reactivity Profile and Handling Considerations

- Stability: The compound is stable under recommended storage conditions (refrigerated, away from light and moisture).[8]
- Reactivity: As a primary alkyl bromide, it readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as they can cause decomposition or unwanted reactions.[8]

Section 6: Hazard and Safety Data

1-Bromo-2-(2-ethoxyethoxy)ethane is a hazardous chemical and must be handled with appropriate precautions.[1]

Hazard Type	GHS Classification and Statements	Recommended Precautions
Skin Contact	H315: Causes skin irritation	Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1]
Eye Contact	H319: Causes serious eye irritation	Wear safety glasses or goggles.[1]
Inhalation	H335: May cause respiratory irritation	Use only in a well-ventilated area or a chemical fume hood. [1]
Flammability	H227: Combustible liquid	Keep away from heat, sparks, and open flames.[1][9]

First Aid Measures:

- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8]
- Inhalation: Move to fresh air.[8]
- Ingestion: Clean mouth with water and drink plenty of water afterwards.[8]

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

1-Bromo-2-(2-ethoxyethoxy)ethane is a highly versatile and valuable reagent for chemical synthesis. Its bifunctional nature allows for the strategic introduction of a hydrophilic, flexible linker into a wide array of molecules. For researchers in drug development and materials science, this compound provides a reliable tool for fine-tuning molecular properties to achieve desired biological or physical characteristics. Proper understanding of its synthesis, reactivity, and handling is paramount to its effective and safe utilization in the laboratory.

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